2-[(2-Oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile
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Overview
Description
2-[(2-Oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile is a complex organic compound with the molecular formula C14H8F3N3OS This compound is characterized by the presence of a pyrimidine ring substituted with a trifluoromethyl group, a cyano group, and a sulfanyl group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols or disulfides.
Addition of the Phenylethyl Moiety: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction using phenylethyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyrimidines
Scientific Research Applications
2-[(2-Oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain targets, while the sulfanyl group can participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Oxo-2-phenylethyl)sulfanyl]-5-pyrimidinecarbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)-5-pyrimidinecarbonitrile:
2-[(2-Oxo-2-phenylethyl)sulfanyl]-4-pyrimidinecarbonitrile: Lacks the trifluoromethyl group, affecting its binding affinity and specificity.
Uniqueness
2-[(2-Oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile is unique due to the combination of its trifluoromethyl, sulfanyl, and phenylethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and industrial uses.
Properties
IUPAC Name |
2-phenacylsulfanyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-14(16,17)12-10(6-18)7-19-13(20-12)22-8-11(21)9-4-2-1-3-5-9/h1-5,7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFKUKIRENNVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=C(C(=N2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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